4-Methoxy-2-propyl-1H-imidazole

Cytochrome P450 Drug Metabolism Structure-Activity Relationship

Generic imidazole substitution risks invalidating receptor pharmacology studies. 4-Methoxy-2-propyl-1H-imidazole (CAS 2421146-38-3) provides a defined 2,4-disubstituted scaffold with a methoxy directing group and propyl chain, ensuring reproducible SAR outcomes. • Unique electronic/steric environment from simultaneous 4-MeO and 2-Pr substitution. • ≥95% purity, MW 140.18 g/mol, yellow to brown solid. • Research-scale quantities (0.1 g-1 g) available for immediate global shipping.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B8177105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-propyl-1H-imidazole
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(N1)OC
InChIInChI=1S/C7H12N2O/c1-3-4-6-8-5-7(9-6)10-2/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyMKUIQNXQYSDAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-propyl-1H-imidazole: Core Properties & Specifications


4-Methoxy-2-propyl-1H-imidazole (CAS 2421146-38-3) is a heterocyclic organic compound belonging to the imidazole family, specifically a 2,4-disubstituted-1H-imidazole with a methoxy group at the 4-position and a propyl chain at the 2-position [1]. It is offered by specialized chemical suppliers as a building block for pharmaceutical research and materials science, with typical reported purity of ≥95% and availability in research-scale quantities (e.g., 0.1 g to 1 g) . Its molecular formula is C₇H₁₂N₂O with a molecular weight of 140.18 g/mol .

Substitution pattern 4-methoxy, 2-propyl for unique imidazole reactivity
Synthetic handle Methoxy group supports directed functionalization
Structural certainty Verified identity ensures reproducible synthesis

Why 4-Methoxy-2-propyl-1H-imidazole Is Irreplaceable


Procurement decisions for imidazole-based research cannot rely on generic substitution because even minor modifications to the imidazole core produce profound shifts in chemical reactivity and biological target engagement. The simultaneous presence of a 4-methoxy group and a 2-propyl chain on the imidazole scaffold generates a unique electronic and steric environment [1]. Studies on structurally related imidazole series demonstrate that substituent position and identity dramatically alter acid-base properties, hydrogen-bonding capacity, and receptor-ligand functional efficacy [2][3]. For example, in ω-(1H-imidazol-4-yl)alkyl derivatives, changing the terminal functional group from an amide to a urea completely reversed functional activity at the histamine H₄ receptor from partial agonism to antagonism [3]. Therefore, substituting 4-Methoxy-2-propyl-1H-imidazole with an alternative 2-alkylimidazole or 4-substituted imidazole without the exact substitution pattern risks invalidating the experimental outcomes of any project dependent on its specific molecular properties.

Substituent-specific reactivity
Removing the 4-methoxy group may alter electronic properties and reaction outcomes.
Alkyl chain variation
Changing the 2-propyl chain can modify steric profile and binding interactions.
Unverified substitution
Generic imidazole without defined substitution could compromise result validity.

4-Methoxy-2-propyl-1H-imidazole: Quantitative Differentiation Data


CYP450 Inhibition Profile

While direct head-to-head data for 4-Methoxy-2-propyl-1H-imidazole is not currently available in the public domain, a class-level inference can be drawn from systematic studies of 1-substituted imidazoles. A comprehensive in vitro comparison of fourteen 1-substituted imidazoles on cytochrome P450 (CYP) isozyme activities in human and mouse hepatic microsomes demonstrated that even subtle changes in the imidazole substituent, such as the inclusion of a methoxy-containing group, can significantly alter inhibitory potency against specific CYP isoforms [1]. This suggests that the 4-methoxy substituent on 4-Methoxy-2-propyl-1H-imidazole is expected to confer a distinct CYP inhibition profile compared to its non-methoxy or differently substituted analogs, which is a critical consideration for projects where metabolic stability and drug-drug interaction potential are paramount.

CYP450 inhibition
Class-level inference
Rank-order shift in CYP inhibition depends on substituent (class-level)
May support metabolic liability review
Not directly measured for this compound
Cytochrome P450 Drug Metabolism Structure-Activity Relationship Enzyme Inhibition

hERG Cardiac Safety Selectivity

A common liability for basic, nitrogen-containing heterocycles like imidazoles is potent inhibition of the hERG potassium channel, which can lead to cardiotoxicity. While direct data for 4-Methoxy-2-propyl-1H-imidazole is absent, data for a structurally related, more complex imidazole-based ligand (BDBM50450949) provides a class-level benchmark [1]. This compound, which also features an imidazole core, showed a potent IC₅₀ of 53 nM against the human GPR4 receptor but a much weaker IC₅₀ of 23,000 nM (23 μM) against the hERG channel [1]. This represents a >430-fold selectivity window in vitro. The presence of the methoxy and propyl groups in 4-Methoxy-2-propyl-1H-imidazole may similarly contribute to a favorable selectivity profile by modulating basicity and sterics compared to a simple unsubstituted imidazole, though this requires experimental confirmation.

hERG selectivity
Class-level inference
hERG IC₅₀ 23 µM; >430-fold selectivity window
Reported class-level selectivity context; may support review
Based on structurally related ligand; requires confirmation
Cardiac Safety hERG Drug Discovery Selectivity

Verified Chemical Structure for Synthesis

From a procurement perspective, the verifiable differentiation of 4-Methoxy-2-propyl-1H-imidazole lies in its well-defined molecular structure, which is a prerequisite for reproducibility in chemical synthesis. Unlike more complex or poorly characterized imidazole derivatives, its key identifiers—including molecular formula (C₇H₁₂N₂O), molecular weight (140.18 g/mol), and canonical SMILES string (CCCc1ncc(OC)[nH]1)—are precisely documented and match across multiple authoritative sources [1]. This stands in contrast to the often generic or variable descriptions for similar building blocks from less reputable vendors. The exact placement of the methoxy group at the 4-position provides a unique handle for further functionalization via electrophilic aromatic substitution or metalation strategies, which is distinct from the reactivity of a 2-substituted imidazole like 2-propyl-1H-imidazole (CAS 50995-95-4; C₆H₁₀N₂) that lacks the methoxy directing group [2].

Chemical identity
Supporting evidence
C₇H₁₂N₂O · MW 140.18 · ≥95%
Ensures synthetic reproducibility
Differs from 2-propyl analog (MW 110.16)
Synthetic Chemistry Building Block Physicochemical Properties Reaction Optimization

4-Methoxy-2-propyl-1H-imidazole Application Scenarios


Late-Stage Drug Candidate Functionalization

The defined structure of 4-Methoxy-2-propyl-1H-imidazole makes it a reliable starting material for introducing a differentiated imidazole motif into more complex molecules. Its unique substitution pattern, with the methoxy group acting as a potential directing group or leaving group in subsequent transformations, offers synthetic chemists a controlled entry point for building diverse libraries of 2,4-disubstituted imidazoles [1]. This is critical in medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around a central imidazole pharmacophore, where the ability to systematically alter the substitution pattern is directly linked to understanding biological activity.

Histamine Receptor Probe Synthesis

Given the demonstrated sensitivity of histamine H₃/H₄ receptor binding and functional efficacy to subtle structural changes in imidazole-containing ligands, 4-Methoxy-2-propyl-1H-imidazole could serve as a key intermediate or starting point for synthesizing novel chemical probes [1]. The well-documented shift from partial agonism to antagonism based on the imidazole substituent underscores the value of a building block with a specific, non-generic substitution pattern. A researcher using this compound can be confident that the starting material's structure is consistent with the intended design for probing receptor pharmacology.

Analytical Reference Standard

In pharmaceutical development, well-characterized heterocyclic compounds are essential as reference standards for developing and validating analytical methods (e.g., HPLC, LC-MS) and identifying potential metabolites. The precise structural information available for 4-Methoxy-2-propyl-1H-imidazole (including its molecular formula, mass, and SMILES) allows it to be used as a standard for calibrating instruments or spiking into biological matrices to monitor recovery and matrix effects . Its differentiation from simpler imidazole analogs like 2-propylimidazole provides a specific and unique signature that prevents misidentification in complex samples [2].

Application
Selection Property
Validation Focus
Late-stage functionalization
Unique 2,4-disubstitution with methoxy directing group
Reaction reproducibility and SAR library diversification
Histamine receptor probe synthesis
Defined substitution pattern for receptor pharmacology studies
Functional activity (agonism/antagonism) in H₃/H₄ assays
Analytical reference standard
Precise structural identifiers (formula, MW, SMILES)
Method calibration and matrix effect correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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